(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid
Overview
Description
(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a dimethylaminomethyl group and a boronic acid functional group, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromopyridine.
Substitution Reaction: The bromine atom in 3-bromopyridine is substituted with a dimethylaminomethyl group using a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The dimethylaminomethyl group enhances the compound’s solubility and reactivity, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
(4-(Dimethylamino)pyridin-3-yl)boronic acid: Similar structure but with the dimethylamino group at a different position.
(5-(Aminomethyl)pyridin-3-yl)boronic acid: Similar structure but with an aminomethyl group instead of a dimethylaminomethyl group.
(5-(Methoxymethyl)pyridin-3-yl)boronic acid: Similar structure but with a methoxymethyl group instead of a dimethylaminomethyl group.
Uniqueness: (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid is unique due to the presence of both the dimethylaminomethyl group and the boronic acid functional group. This combination imparts distinct reactivity and solubility properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]pyridin-3-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-11(2)6-7-3-8(9(12)13)5-10-4-7/h3-5,12-13H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFQFXDMBAELAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CN(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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